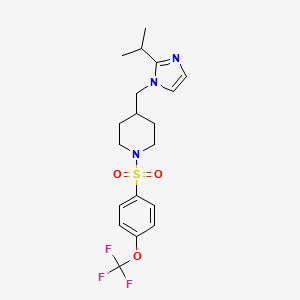

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

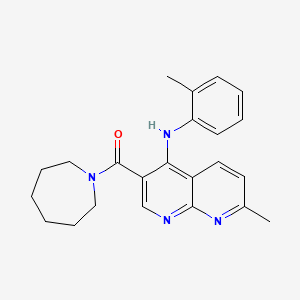

The compound has a complexity of 886, with a rotatable bond count of 5. It has no hydrogen bond donors but has 6 hydrogen bond acceptors . The topological polar surface area is 143, and it has a heavy atom count of 29 .Physical And Chemical Properties Analysis

The compound has an XLogP3-AA value of 2.7, an exact mass of 450.03778520, and a monoisotopic mass of 450.03778520 .Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibition

This compound has been researched for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the process of inflammation and pain. By inhibiting this enzyme, the compound could be used to develop new anti-inflammatory drugs that are more selective and have fewer side effects compared to non-selective COX inhibitors .

Anti-inflammatory Activity

In relation to its COX-2 inhibition properties, the compound has also been evaluated for its anti-inflammatory activity in vivo. This includes assessing its effectiveness in reducing inflammation in animal models, which is a crucial step in the development of new anti-inflammatory medications .

Ulcerogenic Liability Assessment

The safety profile of the compound includes evaluating its ulcerogenic liability. This involves determining the potential of the compound to cause gastric ulcers, a common side effect of many anti-inflammatory drugs. A compound with low ulcerogenic liability would be advantageous in creating safer anti-inflammatory therapies .

Histopathological Evaluation

Histopathological examination is another application where this compound is used. It involves studying the microscopic anatomy of tissues to assess the cariogenic effect of the compound. This is important for understanding the potential side effects and the safety of the compound when used as a medication .

Drug-likeness and ADME Profiles

The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and drug-likeness are studied in silico. These studies are essential for predicting how the compound behaves in the body, which is critical for drug development .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction between the compound and COX-2 at the molecular level. This helps in elucidating the mechanism of action and can guide the design of more potent and selective inhibitors .

Synthesis of Benzimidazole Derivatives

The compound serves as a pharmacophore in the synthesis of a novel series of benzimidazole derivatives. These derivatives are then tested for their potential as COX-2 inhibitors, expanding the scope of research in this field .

Antibacterial and Cytotoxic Activities

Research has also explored the antibacterial and cytotoxic activities of derivatives of this compound. This includes synthesizing new derivatives and testing their effectiveness against various bacterial strains and cancer cell lines .

Propiedades

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c1-3-15-26-21-14-13-20(31(2,28)29)16-22(21)30-24(26)25-23(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMPBSKPKJLHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)